2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal
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Overview
Description
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is a compound that features a silyl ether protecting group, specifically the tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the but-2-enal moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in pyridine.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl protecting group.
Major Products Formed
Oxidation: 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enoic acid.
Reduction: 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and stability.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and can be selectively removed under mild conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl (TIPS) ethers: More resistant to acidic conditions but less commonly used due to bulkiness.
Trimethylsilyl (TMS) ethers: Easier to remove but less stable under acidic conditions.
Uniqueness
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is unique due to the combination of the TBDPS protecting group and the but-2-enal moiety. The TBDPS group provides increased stability towards acidic hydrolysis and nucleophilic species, making it more versatile in various synthetic transformations .
Properties
CAS No. |
129144-88-3 |
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Molecular Formula |
C21H26O2Si |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]but-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-5-18(16-22)17-23-24(21(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h5-16H,17H2,1-4H3 |
InChI Key |
WDTRRGOTMKNLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
Origin of Product |
United States |
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